2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-(4-methylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C12H16N2O/c1-10-5-6-13-8-11(10)12-4-2-3-7-14(12)9-15/h5-6,8-9,12H,2-4,7H2,1H3 |
InChI Key |
GPAMNXKGENRDLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C2CCCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Methodology
This two-step approach involves:
-
Alkylation of Piperidine : Reaction of 4-methylpyridin-3-yl halides (e.g., chloride or bromide) with piperidine under basic conditions.
-
Oxidation of Hydroxymethyl Intermediate : Conversion of a hydroxymethylpiperidine intermediate to the aldehyde using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite.
Example Protocol (Adapted from)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Methylpyridin-3-yl bromide, piperidine, K₂CO₃, DMF, 80°C, 12 h | 78% |
| 2 | TEMPO (0.5–1.5 mol%), NaOCl (pH 9.5), CH₂Cl₂, 10–25°C, 30–60 min | 88% |
Key Observations :
-
TEMPO-mediated oxidation achieves high regioselectivity for aldehyde formation.
-
Excess base in Step 1 minimizes N-alkylation side reactions.
Suzuki-Miyaura Coupling
Methodology
Palladium-catalyzed cross-coupling of boronic acid derivatives with halogenated piperidine precursors:
Example Protocol (Adapted from)
| Component | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (0.15 mol%), SPhos ligand |
| Base | K₃PO₄ |
| Solvent | Toluene/H₂O (3:1) |
| Temperature | 110°C, 16 h |
| Yield | 82% |
Advantages :
-
Tolerance for diverse boronic acids enables modular synthesis.
-
Avoids harsh oxidation steps by direct coupling of pre-functionalized intermediates.
Reductive Amination
Methodology
Example Protocol (Adapted from)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Piperidine-1-carbonyl chloride, LiAlH(t-BuO)₃, THF, −78°C | 65% |
| 2 | 4-Methylpyridin-3-amine, NaBH₃CN, MeOH, rt, 6 h | 74% |
Challenges :
Mitsunobu Reaction for Ether Formation
Methodology
Example Protocol (Adapted from)
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Methylpyridin-3-ol, Tf₂O, pyridine, CH₂Cl₂, 0°C | 90% |
| 2 | Piperidine-1-methanol, DIAD, PPh₃, THF, rt, 12 h | 68% |
| 3 | TEMPO (1 mol%), NaOCl, CH₂Cl₂, 15°C, 45 min | 85% |
Strengths :
One-Pot Tandem Synthesis
Methodology
Integration of alkylation and oxidation in a single pot:
Example Protocol (Adapted from)
| Reagents/Conditions | Yield |
|---|---|
| 4-Methylpyridin-3-ylmethyl bromide, piperidine, K₂CO₃, DMF, 80°C, 6 h → Dess-Martin periodinane, CH₂Cl₂, rt, 2 h | 70% |
Efficiency :
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Nucleophilic Substitution | Simple, scalable | Requires oxidation step | 75–88% |
| Suzuki Coupling | Modular, avoids oxidation | High catalyst loading | 70–82% |
| Reductive Amination | Mild conditions | Risk of over-reduction | 65–74% |
| Mitsunobu Reaction | Stereoselective | Costly reagents | 68–85% |
| One-Pot Synthesis | Time-efficient | Narrow reagent compatibility | 60–70% |
Critical Reaction Parameters
-
Oxidation Selectivity : TEMPO/NaOCl systems outperform CrO₃ or KMnO₄ in minimizing over-oxidation.
-
Coupling Efficiency : Pd-based catalysts (e.g., Pd(OAc)₂/SPhos) provide higher yields than Ni catalysts in Suzuki reactions.
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may complicate aldehyde stabilization.
Chemical Reactions Analysis
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde undergoes several types of chemical reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Cancer Therapy
Recent studies have highlighted the anticancer potential of piperidine derivatives, including 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Mechanism of Action : Piperidine derivatives have been shown to induce apoptosis in cancer cells by inhibiting critical signaling pathways such as the Akt pathway, which is often upregulated in tumors .
- Case Study : A study demonstrated that certain piperidine derivatives displayed improved cytotoxicity compared to standard drugs like bleomycin in hypopharyngeal tumor models .
Neurodegenerative Diseases
The compound's structural characteristics position it as a candidate for treating neurodegenerative diseases, particularly Alzheimer's disease:
- Cholinesterase Inhibition : Some derivatives have been developed to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .
- Research Findings : A study reported that specific piperidine derivatives could improve brain exposure and exhibit antioxidant properties, making them suitable for dual-targeting strategies against neurodegeneration .
Antimicrobial Activity
Emerging research suggests that this compound may possess antimicrobial properties:
- Mechanism : The compound's ability to interact with bacterial enzymes has been explored, indicating potential as an inhibitor against pathogens like Mycobacterium tuberculosis.
- Case Study : A recent investigation into MenA inhibitors revealed promising results where piperidine derivatives showed significant antimicrobial activity .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features that may influence their biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-(6-Hydroxy-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | structure | Contains a hydroxyl group, enhancing solubility and potential biological activity. |
| 2-(6-Mercapto-4-methylpyridin-3-yl)piperidine-1-carbaldehyde | structure | Features a thiol group which may impart different reactivity and biological properties. |
| 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde | structure | Contains a chlorine substituent that may influence its pharmacological profile. |
Mechanism of Action
The mechanism of action of 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes and receptors. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Core Modifications
- Pyridine Ring Substituents: 2-(Piperidin-1-yl)quinoline-3-carbaldehyde (): Replaces the methylpyridine with a quinoline system, enhancing aromaticity and conjugation. This increases molecular rigidity and may alter UV/Vis absorption compared to the simpler pyridine derivative . Chloro-Substituted Pyridines (): Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl) derivatives feature electron-withdrawing Cl groups, which reduce basicity and increase electrophilicity at the pyridine ring compared to the methyl group in the target compound .
- Piperidine Modifications: 2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde (): Incorporates a seven-membered azepane ring instead of a methylpyridine. The larger ring increases steric bulk and may influence solubility and metabolic stability . Hexahydroquinoline Derivatives (): Replaces the piperidine with a hexahydroquinoline scaffold, introducing additional cyclic constraints that affect conformational flexibility and reactivity .
Functional Group Variations
- The formyl (-CHO) group in the target compound is highly reactive toward nucleophilic additions (e.g., condensation with hydrazides, as in ). In contrast, analogs with carbonitrile (-CN) groups () exhibit greater electron-withdrawing effects, altering reaction pathways and stability .
Physical and Chemical Properties
*Data inferred from analogs; experimental values unavailable in provided evidence.
- Melting Points: Chloro-substituted pyridines () exhibit high melting points (268–287°C) due to strong intermolecular interactions (e.g., halogen bonding).
- Synthetic Yields: Yields for chloro-substituted pyridines range from 67–81%, influenced by substituent steric and electronic effects. The methyl group in the target compound may improve yields due to reduced steric hindrance compared to bulkier groups like -NO₂ or -Br .
Biological Activity
2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its interactions with various biological targets, mechanisms of action, and implications for drug discovery and development.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-methylpyridin-3-yl group and an aldehyde functional group. This unique structure is believed to contribute to its biological activity, particularly in modulating enzyme functions and receptor interactions.
Enzyme Modulation
Research indicates that this compound can modulate enzyme activity, which is crucial for its therapeutic potential. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to anticancer effects .
Anticancer Properties
Several studies have highlighted the compound's anticancer potential. It has demonstrated cytotoxic effects in various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve apoptosis induction and cell cycle arrest . A comparative study showed that derivatives of similar piperidine compounds exhibited enhanced cytotoxicity against hypopharyngeal tumor cells, suggesting that structural modifications can significantly impact efficacy .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems has been investigated, particularly its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This inhibition is relevant for Alzheimer's disease treatment, as it may enhance cholinergic transmission in the brain . Additionally, studies suggest that the compound may exhibit antioxidant properties, which could further contribute to neuroprotection .
Case Study 1: Cancer Cell Lines
A study evaluated the effectiveness of this compound against FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving both apoptosis and necrosis being observed .
Case Study 2: Neuroprotection
In a model of neurodegeneration, the compound was administered alongside known AChE inhibitors. Results showed a synergistic effect that improved cognitive function in animal models, highlighting its potential for treating neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other piperidine derivatives. The following table summarizes key findings from recent studies:
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound binds to active sites on enzymes like AChE, disrupting their function.
- Receptor Interaction : It shows affinity for various receptors involved in neurotransmission and cellular signaling.
- Induction of Apoptosis : Through activation of specific pathways, it promotes programmed cell death in cancer cells.
Q & A
What established synthetic routes are available for 2-(4-Methylpyridin-3-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
The synthesis typically involves functionalization of piperidine and pyridine precursors. A common approach includes:
- Step 1: Alkylation or reductive amination of 4-methylpyridine derivatives to introduce the piperidine-carbaldehyde moiety.
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Optimization strategies: - Use catalysts like NaH or K2CO3 to improve reaction efficiency .
- Adjust solvent polarity (e.g., dichloromethane or THF) to enhance intermediate solubility .
- Monitor reaction progress with TLC or HPLC to minimize side products. Yield improvements (from ~60% to >80%) are achievable by controlling stoichiometry and temperature gradients .
What spectroscopic and crystallographic techniques are recommended for confirming the structural integrity of this compound?
Level: Basic
Answer:
- Spectroscopy:
- <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the pyridine ring (δ 8.2–8.6 ppm for aromatic protons) and piperidine carbaldehyde (δ 9.8–10.2 ppm for aldehyde proton) .
- IR Spectroscopy: Confirm the aldehyde group (C=O stretch at ~1700 cm<sup>-1</sup>) and pyridine ring vibrations (~1600 cm<sup>-1</sup>) .
- Crystallography:
How can researchers design experiments to evaluate the pharmacological activity of this compound, considering its structural analogs?
Level: Advanced
Answer:
- In Vitro Assays:
- Receptor Binding: Screen against GPCRs or kinases using radioligand displacement assays, leveraging structural similarities to piperidine-based antagonists .
- Cytotoxicity: Test on cancer cell lines (e.g., HeLa or MCF-7) with MTT assays, comparing results to analogs like 4-methoxy-3-[(4-methylpiperidin-1-yl)methyl]benzaldehyde .
- In Vivo Studies:
- Use rodent models to assess bioavailability and metabolic stability. Address contradictions between in vitro and in vivo data by adjusting dosage regimens or formulation (e.g., liposomal encapsulation) .
What are the critical considerations for handling and storing this compound to ensure safety and stability?
Level: Basic
Answer:
- Handling:
- Storage:
How can computational modeling predict the biological targets of this compound, and what are the limitations of such approaches?
Level: Advanced
Answer:
- Methods:
- Limitations:
- False positives due to conformational flexibility of the piperidine ring.
- Limited accuracy in predicting membrane permeability without experimental validation (e.g., PAMPA assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
